molecular formula C28H25N5Na4O21S6 B13409264 Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate CAS No. 84229-70-9

Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate

Cat. No.: B13409264
CAS No.: 84229-70-9
M. Wt: 1051.9 g/mol
InChI Key: HFPRJSOAOWITGC-UHFFFAOYSA-J
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Description

Remazol Marine Blue is a synthetic dye belonging to the anthraquinone class. It is widely used in the textile industry for dyeing cotton, wool, and other fibers. The compound is known for its vibrant blue color and excellent fastness properties, making it a popular choice for various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Remazol Marine Blue is synthesized through a series of chemical reactions involving anthraquinone derivatives. The synthesis typically starts with the sulfonation of anthraquinone to produce anthraquinone-2-sulfonic acid. This intermediate is then subjected to a series of reactions, including nitration, reduction, and diazotization, to form the final dye compound .

Industrial Production Methods

In industrial settings, the production of Remazol Marine Blue involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as filtration, washing, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Remazol Marine Blue undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce simpler aromatic compounds .

Scientific Research Applications

Remazol Marine Blue has a wide range of applications in scientific research:

    Chemistry: Used as a tracer dye in various chemical processes.

    Biology: Employed in staining techniques to visualize cellular structures.

    Medicine: Investigated for its potential use in diagnostic assays.

    Industry: Utilized in the textile industry for dyeing fabrics.

Mechanism of Action

The mechanism of action of Remazol Marine Blue involves its interaction with various molecular targets. The dye binds to specific sites on the target molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the desired staining or dyeing effect .

Comparison with Similar Compounds

Similar Compounds

  • Remazol Brilliant Blue R
  • Remazol Brilliant Violet 5R
  • Remazol Black B

Comparison

Remazol Marine Blue is unique due to its specific chemical structure, which imparts distinct color properties and fastness. Compared to other similar compounds, it offers better stability and resistance to fading, making it a preferred choice for various applications .

Properties

CAS No.

84229-70-9

Molecular Formula

C28H25N5Na4O21S6

Molecular Weight

1051.9 g/mol

IUPAC Name

tetrasodium;5-amino-3-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-4-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C28H29N5O21S6.4Na/c1-51-19-14-21(56(37,38)10-8-54-60(48,49)50)20(52-2)13-18(19)31-33-27-23(58(42,43)44)12-15-11-22(57(39,40)41)26(25(29)24(15)28(27)34)32-30-16-3-5-17(6-4-16)55(35,36)9-7-53-59(45,46)47;;;;/h3-6,11-14,34H,7-10,29H2,1-2H3,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50);;;;/q;4*+1/p-4

InChI Key

HFPRJSOAOWITGC-UHFFFAOYSA-J

Canonical SMILES

COC1=CC(=C(C=C1N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])N)O)OC)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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